molecular formula C5H6INO3 B2405466 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one CAS No. 444799-08-0

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one

Cat. No.: B2405466
CAS No.: 444799-08-0
M. Wt: 255.011
InChI Key: NMIHIMFJGQBLOW-UHFFFAOYSA-N
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Description

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is a chemical compound known for its reactivity and utility in various scientific fields. This compound features an oxazolidinone ring substituted with an iodoacetyl group, making it a valuable reagent in organic synthesis and biochemical research.

Mechanism of Action

Target of Action

The primary target of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is proteins or molecules that contain sulfhydryl groups . The iodoacetyl group at the end of the compound is able to react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .

Mode of Action

The compound interacts with its targets through a process known as iodoacetylation . This involves the reaction of the iodoacetyl group of the compound with the sulfhydryl groups on the target proteins or molecules . This reaction results in the formation of a covalent bond, leading to the modification of the target protein or molecule .

Pharmacokinetics

It is known that the compound is insoluble in water and must be dissolved in dmso or dmf before further dilution in aqueous buffers . This suggests that its bioavailability could be influenced by factors such as its solubility and the presence of appropriate solvents.

Result of Action

The result of the action of this compound is the modification of target proteins or molecules through the formation of a covalent bond with their sulfhydryl groups . This can lead to changes in the function of these proteins or molecules, potentially affecting various cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound, with reactions typically performed in the dark at pH 7.5 to 8.5 . Additionally, the presence of appropriate solvents is necessary for the compound to exert its effects due to its insolubility in water .

Safety and Hazards

Iodoacetyl compounds can cause severe skin burns and eye damage . They are incompatible with strong oxidizing agents, strong bases, and strong reducing agents, and they react with water .

Future Directions

Research on iodoacetyl compounds and related structures continues to be an active area of study. For example, they have been used in studies investigating the folding of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one typically involves the iodination of an oxazolidinone precursor. One common method includes the reaction of oxazolidinone with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiols, leading to the formation of stable thioether linkages .

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and alcohols.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Major Products

The major products of these reactions are thioether, amide, or ether derivatives, depending on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether linkage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which provides additional stability and reactivity compared to other iodoacetyl compounds. This structural feature enhances its utility in various biochemical applications, particularly in the selective modification of cysteine residues.

Properties

IUPAC Name

3-(2-iodoacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHIMFJGQBLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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